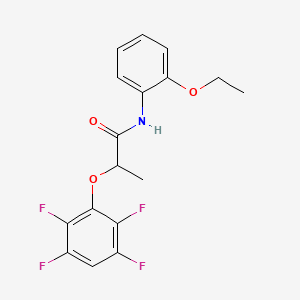![molecular formula C26H18O6S B10895744 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate](/img/structure/B10895744.png)
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate is a chemical compound with the molecular formula C26H18O6S and a molecular weight of 458.494 g/mol . This compound is known for its unique structural features, which include a benzoyloxy group attached to a phenyl ring, further connected to a sulfonyl group and another phenyl benzoate moiety. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate typically involves the reaction of 4-hydroxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine to form 4-benzoyloxybenzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride or iron(III) bromide in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activities. Further research is needed to fully understand its molecular interactions and effects .
Comparaison Avec Des Composés Similaires
- 4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate
- 4-{[4-(Benzoyloxy)phenyl]sulfanyl}phenyl benzoate
- 4-{1-[4-(Benzoyloxy)phenyl]-1-methylethyl}phenyl benzoate
Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C26H18O6S |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
[4-(4-benzoyloxyphenyl)sulfonylphenyl] benzoate |
InChI |
InChI=1S/C26H18O6S/c27-25(19-7-3-1-4-8-19)31-21-11-15-23(16-12-21)33(29,30)24-17-13-22(14-18-24)32-26(28)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
ATQJAIXHJJXJSS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[4-(Aminocarbonyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10895663.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10895667.png)
![N'-[(1E)-1-(3,4-dimethylphenyl)ethylidene]naphthalene-1-carbohydrazide](/img/structure/B10895670.png)
![2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B10895672.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10895673.png)

![3,4,5-trihydroxy-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide](/img/structure/B10895684.png)
![5-(difluoromethyl)-4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10895692.png)
![N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10895707.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B10895715.png)
![3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10895721.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895737.png)
![5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B10895741.png)
![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
